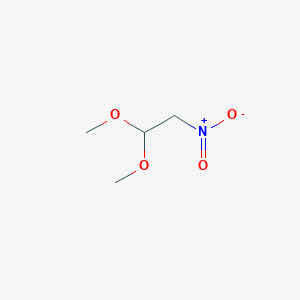

1,1-Dimethoxy-2-nitroethane

Description

Significance in Modern Chemical Transformations

1,1-Dimethoxy-2-nitroethane is a valuable intermediate for the synthesis of more complex organic molecules. Its bifunctionality, characterized by the presence of a protected aldehyde (the dimethyl acetal) and a nitro group, allows for a wide array of chemical manipulations. This dual reactivity makes it a key component in the construction of diverse molecular architectures, finding applications in medicinal chemistry and materials science.

The acetal (B89532) group can be hydrolyzed under acidic conditions to reveal a reactive aldehyde, while the nitro group can participate in various transformations, including reductions to amines, Henry reactions (nitroaldol reactions), and Michael additions. This versatility allows chemists to introduce nitrogen-containing functionalities and extend carbon chains in a controlled manner.

Structural Characteristics Influencing Reactivity

The reactivity of this compound is a direct consequence of its molecular structure. The key structural features include the dimethyl acetal and the nitro group attached to an ethyl backbone.

The dimethyl acetal functionality is a stable protecting group for the aldehyde. This stability allows for selective reactions to occur at the nitro group without affecting the latent aldehyde. The acetal can be deprotected under specific acidic conditions when the aldehyde functionality is required for subsequent transformations.

The nitro group is a strong electron-withdrawing group, which significantly influences the acidity of the adjacent methylene (B1212753) (CH2) protons. This increased acidity facilitates deprotonation and the formation of a nitronate anion, a key intermediate in many carbon-carbon bond-forming reactions. Furthermore, the nitro group itself can be transformed into other functional groups. For instance, it can be reduced to an amine, providing a route to amino compounds.

The spatial arrangement of these groups and their electronic interplay are crucial for the compound's reactivity profile. The carbon-nitrogen bond length and the geometry of the nitro group are typical for nitroalkanes.

Below is a table summarizing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C4H9NO4 |

| Molecular Weight | 135.12 g/mol |

| Boiling Point | 168.8 °C at 760 mmHg |

| Density | 1.122 g/cm³ |

| Flash Point | 72.0 °C |

| Refractive Index | 1.4230 |

| Note: These values can vary slightly depending on the source and experimental conditions. lookchem.comchemsrc.com |

Overview of Key Research Areas for the Compound

Research involving this compound is primarily focused on its application as a synthetic intermediate. Key areas of investigation include:

Synthesis of Heterocyclic Compounds: The reactive nature of both the masked aldehyde and the nitro group makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals.

Asymmetric Synthesis: The development of stereoselective reactions utilizing this compound is an active area of research. Chiral catalysts can be employed to control the stereochemistry of products derived from this compound, leading to the synthesis of enantiomerically pure molecules.

Multicomponent Reactions: The ability of this compound to participate in sequential or one-pot multicomponent reactions is being explored to enhance synthetic efficiency. These reactions allow for the rapid assembly of complex molecules from simple starting materials.

Development of Novel Methodologies: Researchers are continuously working on developing new synthetic methods that utilize the unique reactivity of this compound. This includes exploring new catalysts and reaction conditions to improve yields and selectivity. For instance, one documented synthesis involves the reaction of nitromethane (B149229) and trimethoxymethane (B44869) using a zinc(II) chloride catalyst, yielding approximately 24% of the compound. chemicalbook.com

The compound's utility as a two-carbon building block with a latent aldehyde and a versatile nitro group ensures its continued relevance in the field of advanced organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxy-2-nitroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4/c1-8-4(9-2)3-5(6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNXPQCFISEEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466425 | |

| Record name | 1,1-Dimethoxy-2-nitroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69425-53-2 | |

| Record name | 1,1-Dimethoxy-2-nitroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 1,1 Dimethoxy 2 Nitroethane

Transformations of the Nitro Group

The nitro group (-NO₂) is a versatile functional group that can be chemically altered through several pathways. For 1,1-dimethoxy-2-nitroethane, the most significant of these are reduction and oxidation reactions, which modify the nitrogen's oxidation state and lead to the formation of amines or carbonyls, respectively.

Reduction Reactions to Amino Functionalities

The reduction of the nitro group in this compound to a primary amine yields 2,2-dimethoxyethan-1-amine, a valuable synthetic intermediate. This transformation is a cornerstone of organic synthesis and can be accomplished through various reductive protocols. libretexts.org The choice of method often depends on the desired selectivity and the presence of other functional groups in the molecule.

Catalytic hydrogenation is a widely employed method for the reduction of nitro compounds due to its efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly used catalysts for this transformation include:

Raney Nickel: This is a fine-grained nickel-aluminium alloy and is a popular catalyst for various hydrogenation reactions, including the conversion of nitro compounds to amines. acs.orgwikipedia.org It is often used as an air-stable slurry and is valued for its high catalytic activity. wikipedia.org

Palladium on Carbon (Pd/C): This heterogeneous catalyst is highly effective for the hydrogenation of nitro groups. It is often used in transfer hydrogenation reactions where a hydrogen donor like ammonium (B1175870) formate (B1220265) is used instead of H₂ gas. mdpi.com

Platinum (Pt): Platinum-based catalysts, often supported on carbon or alumina, are also effective but can be less selective if other reducible functional groups, such as C=C bonds, are present. libretexts.org

The general conditions for the catalytic hydrogenation of a nitroalkane like this compound involve dissolving the compound in a suitable solvent (e.g., ethanol, methanol) and exposing it to hydrogen gas under pressure in the presence of the catalyst.

Table 1: Catalysts for Hydrogenation of Nitro Groups

| Catalyst | Common Form | Typical Conditions |

| Raney Nickel | Slurry in water or ethanol | H₂ gas, room temp. to moderate heat |

| Palladium on Carbon (Pd/C) | Solid powder | H₂ gas or transfer hydrogenation |

| Platinum on Carbon (Pt/C) | Solid powder | H₂ gas, often at low pressure |

A patent for preparing related 1-substituted-2,2-dimethoxyethylamine derivatives mentions using Pd/C for a catalytic hydrogenolysis step, indicating its compatibility with the aminoacetal structure. google.com

Besides catalytic hydrogenation, several chemical reducing agents can convert nitroalkanes to amines. These methods are often used when specific chemoselectivity is required or when high-pressure hydrogenation equipment is not available.

Metal Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of a wide range of functional groups, including nitroalkanes. libretexts.org The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic delivery of hydride ions from the AlH₄⁻ complex to the nitrogen atom of the nitro group. youtube.com

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent than LiAlH₄ and does not typically reduce nitroalkanes on its own. harvard.edu However, its reactivity can be enhanced by the addition of transition metal salts. For instance, systems like NaBH₄/NiCl₂ or NaBH₄/CoCl₂ can effectively reduce nitro compounds. organic-chemistry.org

Dissolving Metal Reductions: Another classic method involves the use of metals such as iron, zinc, or tin in the presence of an acid (e.g., hydrochloric acid). libretexts.org Tin(II) chloride (SnCl₂) is considered a particularly mild and chemoselective reagent for this purpose, making it suitable for molecules with other sensitive functional groups. libretexts.org

Oxidation Pathways and Mechanisms

Oxidation of primary nitroalkanes like this compound typically leads to the formation of carbonyl compounds through a process known as the Nef reaction. The specific products and byproducts depend on the reaction conditions and the mechanism of nitrogen release.

The primary pathway for converting this compound to a carbonyl compound is the Nef reaction . This reaction involves the acid-catalyzed hydrolysis of a nitronate salt, which is formed by deprotonating the nitroalkane with a base. mdma.chwikipedia.org

The key steps of the Nef reaction mechanism are:

Formation of the Nitronate Salt: The α-carbon of this compound is acidic due to the electron-withdrawing nitro group. Treatment with a base (e.g., sodium hydroxide) removes this proton to form a sodium nitronate salt. organic-chemistry.org

Protonation: The nitronate salt is then added to a strong aqueous acid (e.g., sulfuric acid). The salt is protonated on one of the oxygen atoms to form a nitronic acid (the aci-form of the nitroalkane). mdma.chwikipedia.org

Further Protonation and Hydrolysis: The nitronic acid is protonated again on the other oxygen, forming an iminium-like intermediate. This intermediate is highly electrophilic and is attacked by water. mdma.ch

Formation of Carbonyl and Nitroxyl (B88944): A series of proton transfers and eliminations leads to the formation of the carbonyl compound (in this case, 2,2-dimethoxyacetaldehyde) and nitroxyl (HNO), which rapidly dimerizes and decomposes to nitrous oxide (N₂O) and water. mdma.chwikipedia.org

Table 2: Key Stages of the Nef Reaction

| Stage | Description | Key Intermediate(s) |

| 1 | Deprotonation | Nitronate salt |

| 2 | Acidification | Nitronic acid |

| 3 | Hydrolysis | Iminium-like species |

| 4 | Decomposition | Carbonyl compound + Nitrous Oxide (N₂O) |

Oxidative variations of the Nef reaction also exist. Using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Oxone® can also convert the nitronate salt to a carbonyl compound. alfa-chemistry.comorganic-chemistry.org In the case of primary nitroalkanes, these oxidative conditions can sometimes lead to the formation of carboxylic acids instead of aldehydes. organic-chemistry.org

The classical Nef reaction, which proceeds via acid hydrolysis, results in the release of the nitrogen atom as nitrous oxide (N₂O). wikipedia.org The mechanism involves the formation and decomposition of nitroxyl (HNO). mdma.ch

However, alternative pathways can lead to the release of a nitrite (B80452) anion (NO₂⁻) . This is particularly relevant in biological systems and certain biomimetic chemical reactions. For instance, enzymes known as nitroalkane oxidases (NAOs) catalyze the oxidation of nitroalkanes to their corresponding carbonyl compounds. In this enzymatic process, the nitro group is released directly as a nitrite anion, which distinguishes it from the chemical Nef reaction.

The mechanism of nitrite release in these enzymatic systems involves a flavin cofactor. The deprotonated nitroalkane (nitronate) acts as a nucleophile, attacking the flavin moiety. This is followed by the elimination of the nitrite anion, which generates an iminium species that is subsequently hydrolyzed to the carbonyl compound.

In chemical synthesis, the distinction is crucial. The standard Nef reaction generates N₂O gas, whereas certain oxidative or biological pathways can produce soluble nitrite anions. frontiersin.org Under acidic conditions, nitrite can be protonated to form nitrous acid (HNO₂), which can then decompose into various other nitrogen oxides, including nitric oxide (NO) and nitrogen dioxide (NO₂). nih.gov

Nef Reaction and its Application

The Nef reaction is a cornerstone transformation of primary and secondary nitroalkanes, converting them into the corresponding aldehydes or ketones under acidic conditions. alfa-chemistry.comnih.govorganic-chemistry.orgwikipedia.org The reaction proceeds via the formation of a nitronate salt by deprotonation of the α-carbon, followed by acid-catalyzed hydrolysis to the carbonyl compound and nitrous oxide. nih.govwikipedia.org For this compound, the Nef reaction provides a synthetic route to produce valuable carbonyl compounds with a protected aldehyde functionality.

The classical Nef reaction involves treating the nitronate salt, formed by the reaction of the nitroalkane with a base, with a strong mineral acid. nih.gov However, various modified procedures have been developed to mitigate the often harsh conditions of the traditional method. These modifications include the use of oxidizing agents (e.g., ozone, KMnO4, Oxone), reducing agents (e.g., TiCl3), or Lewis acids. alfa-chemistry.comwikipedia.org

A key application of the Nef reaction involving substrates like this compound is in tandem with other carbon-carbon bond-forming reactions. For instance, the product of a Michael addition or a Henry reaction, which still contains the nitro group, can undergo a subsequent Nef reaction to unmask a carbonyl group. This strategy is particularly useful in the synthesis of 1,4-dicarbonyl compounds or γ-keto esters. organic-chemistry.org

| Precursor Type | Reagents and Conditions | Product Type | Typical Yield |

| Primary Nitroalkane Salt | 1. NaOH or KOH (to form nitronate) 2. H2SO4 or HCl (aq.) | Aldehyde | Good to High |

| Secondary Nitroalkane Salt | 1. Base (e.g., DBU) 2. Oxidizing Agent (e.g., Oxone) | Ketone | High |

| Primary Nitroalkane | NaNO2, Acetic Acid, DMSO | Carboxylic Acid | Moderate to Good mdma.ch |

| Secondary Nitroalkane | DBU, Acetonitrile, 60 °C | Ketone | Good ucl.ac.uk |

Reactions of the Acetal (B89532) (Dimethoxy) Groups

The dimethoxy acetal group in this compound primarily serves as a protecting group for a carbonyl functionality. Its reactivity is dominated by cleavage under acidic conditions, though nucleophilic substitution is also a possible, albeit less common, transformation.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of one or both methoxy (B1213986) groups in this compound is not a commonly employed transformation. The methoxy group is a relatively poor leaving group, and harsh conditions would be required to effect its displacement. However, related transformations on similar structures suggest that such reactions are plausible. For instance, organometallic reagents like Grignard reagents or organolithium compounds are known to react with acetals, although typically this leads to the formation of ethers. libretexts.org In specific cases, particularly with activation by a Lewis acid, a methoxy group can be displaced by a nucleophile. The presence of the electron-withdrawing nitro group might influence the reactivity of the acetal carbon, but this has not been extensively studied for this compound.

More synthetically relevant are reactions where the entire acetal is converted to another functional group. For example, treatment with organometallic reagents like lithium dialkylcuprates can, in some cases, lead to the formation of ketones, though this is more typical for reactions with acid chlorides and anhydrides rather than acetals. youtube.com

Hydrolysis and Acetal Exchange Reactions

The most characteristic reaction of the acetal group is its hydrolysis under acidic conditions to reveal the parent carbonyl compound. chemistrysteps.comresearchgate.net This deprotection is a reversible process, and the equilibrium can be driven towards the carbonyl compound by the presence of excess water. chemistrysteps.com The mechanism involves protonation of one of the methoxy oxygens, followed by the departure of methanol (B129727) to form a resonance-stabilized oxonium ion. Nucleophilic attack by water on this intermediate, followed by deprotonation and subsequent protonation of the second methoxy group, leads to the elimination of a second molecule of methanol and the formation of the aldehyde. researchgate.net

Acetal exchange, or transacetalization, is another important reaction of the dimethoxy group. In the presence of an acid catalyst and another alcohol, typically a diol such as ethylene (B1197577) glycol or 1,3-propanediol, the methoxy groups can be exchanged to form a new, often cyclic, acetal. researchgate.net Cyclic acetals are generally more stable towards hydrolysis than their acyclic counterparts. researchgate.net This reaction is also an equilibrium process and is driven to completion by removing the methanol that is formed, often by distillation.

| Reactant | Reagents and Conditions | Product |

| This compound | H3O+ (aq. acid) | Nitroacetaldehyde and Methanol |

| This compound | Ethylene glycol, H+ catalyst | 2-(Nitromethyl)-1,3-dioxolane |

| Benzaldehyde | Ethylene glycol, o-phosphoric acid | 2-Phenyl-1,3-dioxolane |

Reactions Mediated by α-Carbon Acidity

The presence of the strongly electron-withdrawing nitro group significantly increases the acidity of the hydrogen atoms on the adjacent carbon (the α-carbon). This allows for the easy formation of a nitronate anion in the presence of a base, which can then act as a potent carbon nucleophile in a variety of important carbon-carbon bond-forming reactions.

Michael Addition Reactions

The nitronate anion derived from this compound is an excellent nucleophile for Michael addition reactions. scielo.org.mx In this reaction, the nitronate adds to the β-carbon of an α,β-unsaturated carbonyl compound, such as an enone or an enoate, in a 1,4-conjugate addition. scielo.org.mx This reaction is a powerful tool for the construction of new carbon-carbon bonds and the synthesis of complex molecules.

The reaction is typically carried out in the presence of a base to generate the nitronate in situ. A wide variety of bases can be employed, ranging from strong bases like sodium hydroxide (B78521) to milder organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base and reaction conditions can influence the yield and stereoselectivity of the reaction, particularly when new stereocenters are formed. The resulting adduct contains both the nitro group and the acetal, which can be further manipulated in subsequent synthetic steps. For example, a subsequent Nef reaction on the Michael adduct can unmask a carbonyl group, leading to the formation of a 1,5-dicarbonyl compound.

| Michael Acceptor | Base/Catalyst | Solvent | Product |

| Chalcone | NaOH | DMF | 4-Nitro-1,3,5-triphenylpentan-1-one scielo.org.mx |

| Cyclic Enone | trans-4,5-methano-L-proline | Dichloromethane | 3-(1-Nitroalkyl)cycloalkanone nih.gov |

| Methyl Vinyl Ketone | Silica Gel (Microwave) | Solvent-free | 1,3,5-Triarylpentane-1,5-dione scielo.br |

Henry (Nitroaldol) Reactions

The Henry, or nitroaldol, reaction is another fundamental carbon-carbon bond-forming reaction that utilizes the nucleophilicity of the nitronate anion. wikipedia.org In this case, the nitronate adds to the carbonyl carbon of an aldehyde or a ketone to form a β-nitro alcohol. wikipedia.orgmdpi.com This reaction is highly versatile and provides access to a wide range of synthetically useful intermediates.

The reaction is base-catalyzed, and a variety of bases, including alkali metal hydroxides, carbonates, and organic amines, can be used. mdpi.com The choice of catalyst can be crucial for controlling the stereochemical outcome of the reaction when new stereocenters are generated. The resulting β-nitro alcohol can be further transformed; for example, the nitro group can be reduced to an amine to form a β-amino alcohol, or the alcohol can be oxidized to a ketone. Dehydration of the β-nitro alcohol can also lead to the formation of a nitroalkene.

When this compound is used as the nitroalkane component, the Henry reaction provides a route to β-nitro alcohols that also contain a protected aldehyde functionality. This allows for selective manipulation of the newly introduced hydroxyl group while the aldehyde remains protected.

| Aldehyde/Ketone | Base/Catalyst | Solvent | Product |

| Substituted Benzaldehydes | L-Cu(OAc)2·H2O | Ethanol | Chiral β-Nitro Alcohols scirp.org |

| Benzaldehyde | Solid Base Catalysts (LDHs) | Various | 2-Nitro-1-phenylethan-1-ol mdma.ch |

| Piperonal | 2-Hydroxyethylammonium acetate | - | 5-(2-Nitroprop-1-en-1-yl)benzo[d] alfa-chemistry.comnih.govdioxole |

| Aliphatic Ketones | K2CO3, Amberlyst-A21, or TBAF·3H2O | THF | β-Nitro Alcohols mdpi.com |

Cyclization Reactions

While specific studies detailing the cyclization reactions of this compound are not extensively documented, the broader class of nitroalkanes serves as versatile precursors in the synthesis of various heterocyclic compounds. The presence of the nitro group and the adjacent active methylene (B1212753) group in this compound provides the necessary functionality for participation in cyclization pathways. Nitroalkanes can act as sources of stabilized carbanions, which can engage in intramolecular reactions or react with external electrophiles to construct ring systems. arkat-usa.org

One common strategy involves the conjugate addition of the nitronate anion, derived from the deprotonation of the nitroalkane, to a Michael acceptor. If the acceptor is part of the same molecule, an intramolecular cyclization can occur. For instance, nitroalkanes can undergo conjugate addition to acrolein, and subsequent transformations of the resulting adduct can lead to the formation of lactones. arkat-usa.org

Furthermore, the nitro group itself can be transformed into other functional groups, such as amines or carbonyls, which can then participate in cyclization reactions. The reduction of the nitro group to an amino group is a key step in the synthesis of many nitrogen-containing heterocycles. This transformation allows for subsequent intramolecular condensation reactions to form cyclic imines or enamines, which are precursors to a wide array of heterocyclic structures.

In the context of this compound, the acetal functionality could potentially be hydrolyzed to reveal an aldehyde group, which could then participate in intramolecular condensation reactions with a modified nitro-group-derived functionality, leading to the formation of heterocyclic rings. For example, a tandem Michael addition-cyclization of nitroalkenes with 1,3-dicarbonyl compounds has been developed for the synthesis of polysubstituted- nih.govnih.gov-dihydrofurans. semanticscholar.org While this is an intermolecular example, it highlights the potential for the nitro group to be involved in cyclization processes.

Advanced Mechanistic Investigations

Detailed Reaction Pathway Analysis

Detailed reaction pathway analyses for this compound are not extensively available in the literature. However, computational and experimental studies on related nitroalkanes, particularly phenylnitromethanes, provide significant insights into the potential reaction pathways. These studies often focus on proton transfer mechanisms and the role of the aci-nitro intermediate. nih.govnih.govacs.org

Computational studies, often employing density functional theory (DFT), have been used to explore the potential energy surfaces of reactions involving nitroalkanes. researchgate.net These studies help in identifying transition states, intermediates, and the energetics of different reaction pathways. For instance, in the photodissociation of nitromethane (B149229), multiple pathways involving different electronic states have been mapped out, leading to a variety of products. researchgate.net

Automated methods for mapping surface reaction pathways using accelerated molecular dynamics and network analysis tools are also being developed. nih.gov These methods can be applied to study complex catalytic reactions, such as the steam reforming of methane, and could potentially be used to elucidate the reaction pathways of this compound in various chemical environments. nih.gov

Electrophilic and Nucleophilic Carbene Addition Mechanisms (referencing related compounds)

Carbenes are highly reactive intermediates that can be classified as either electrophilic or nucleophilic, and this nature dictates their reactivity in addition reactions. libretexts.org While specific studies on the addition of carbenes to this compound are scarce, the general principles of carbene chemistry can be applied to predict potential reaction mechanisms.

Electrophilic Carbene Addition: Singlet carbenes with an unfilled p-orbital, such as dichlorocarbene (B158193) (:CCl₂), are generally electrophilic. libretexts.org The acetal group in this compound, with its lone pairs of electrons on the oxygen atoms, could be a potential site for electrophilic attack. However, the addition of carbenes to C-O single bonds is not a common reaction. A more likely scenario would involve the reaction of an electrophilic carbene with the nitronate anion of this compound, which could be formed under basic conditions. The nucleophilic nitronate could attack the electrophilic carbene.

Nucleophilic Carbene Addition: Carbenes can also exhibit nucleophilic character, particularly when they are stabilized by adjacent heteroatoms with lone pairs, such as in Fischer carbenes. libretexts.org However, this compound does not possess a suitable electrophilic center, such as a carbon-carbon double bond, for a typical nucleophilic carbene addition. The carbon of the nitro group is electron-deficient, but reactions at this position are not typical for nucleophilic carbenes.

A more plausible reaction involving a carbene would be a C-H insertion reaction. Carbenes can insert into C-H bonds, and the methylene C-H bonds in this compound could be susceptible to such a reaction. The selectivity of this insertion would depend on the nature of the carbene, with more selective carbenes favoring insertion into weaker C-H bonds.

C-N Bond Cleavage Studies

The cleavage of the carbon-nitrogen (C-N) bond in nitroalkanes, often referred to as denitration, is a significant transformation that can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. Several methods have been developed to achieve this transformation, and studying their mechanisms provides insight into the factors governing C-N bond cleavage.

One approach involves the reductive cleavage of the C-N bond. For instance, an organophosphorus-catalyzed reductive cross-coupling of nitroalkanes with arylboronic acids has been reported. organic-chemistry.orgresearchgate.net This reaction proceeds via a P(III)/P(V)=O redox cycle and allows for the formation of N-arylamines from nitroalkanes. The mechanism involves the initial reduction of the nitro group, followed by coupling with the boronic acid.

Photocatalysis offers another avenue for C-N bond cleavage. The photocatalytic denitrative alkenylation of nitroalkanes has been demonstrated, where the nitro group acts as a redox-active functional group. chemrxiv.org In this process, the photoreductive generation of an alkyl radical from the nitroalkane is a key step. The subsequent fate of this radical determines the final product. The competition between C-N bond cleavage and N-O bond cleavage can be influenced by the reaction conditions and the nature of the photocatalyst. chemrxiv.org

The thermolysis of related nitro compounds, such as 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7), has been studied computationally to understand the initial steps of decomposition, which can involve C-N bond cleavage. researchgate.net These studies suggest that intramolecular hydrogen transfer can lead to intermediates that subsequently undergo C-N bond scission.

Derivatization and Synthetic Utility As a Versatile Building Block

Construction of Complex Organic Scaffolds

The dual functionality of 1,1-dimethoxy-2-nitroethane provides a strategic advantage in the assembly of complex organic molecules. The nitro group can act as a potent electron-withdrawing group, activating the adjacent carbon for nucleophilic attack, or it can be transformed into other functional groups such as amines or carbonyls. Concurrently, the dimethyl acetal (B89532) serves as a stable protecting group for an aldehyde, which can be unmasked under acidic conditions for subsequent reactions.

Aliphatic nitro compounds are well-established as powerful building blocks in organic synthesis due to the versatility of the nitro group. This compound is a prime candidate for constructing polyfunctionalized alkanes through carbon-carbon bond-forming reactions. The acidic proton on the carbon atom adjacent to the nitro group can be readily removed by a base to generate a stabilized carbanion, known as a nitronate anion. This nucleophilic intermediate can then participate in various reactions.

One of the most significant applications is the Henry reaction (nitroaldol reaction), where the nitronate anion adds to an aldehyde or ketone, forming a β-nitro alcohol. Subsequent transformations of the resulting product can lead to a variety of polyfunctionalized structures. For instance, dehydration of the β-nitro alcohol yields a nitroalkene, a valuable Michael acceptor.

Another key reaction is the Michael addition , where the nitronate derived from this compound adds to α,β-unsaturated carbonyl compounds or other electron-deficient alkenes. This conjugate addition is a powerful method for extending the carbon chain and introducing multiple functional groups. The resulting adduct contains both the nitro group and the dimethyl acetal, which can be further manipulated. For example, hydrolysis of the acetal to an aldehyde, followed by another Henry reaction or a Wittig reaction, can rapidly increase molecular complexity. Furthermore, the nitro group itself can be converted to other functionalities; for example, reduction yields an amine (see section 4.1.2), while the Nef reaction converts it into a ketone or aldehyde.

These classical reactions involving the nitro group, combined with the latent aldehyde functionality of the acetal, allow for a stepwise and controlled construction of alkanes bearing multiple, strategically placed functional groups.

The functional groups within this compound can be selectively transformed to produce valuable derivatives such as diamines and nitro-esters.

Differentiated Diamine Derivatives: A key transformation of the nitro group is its reduction to a primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical reduction (e.g., LiAlH₄, Zn/HCl). The reduction of this compound yields 2,2-dimethoxyethan-1-amine. This product is a protected form of aminoacetaldehyde. The primary amine can then be further functionalized, for example, by acylation or alkylation. Subsequent hydrolysis of the acetal group under acidic conditions unmasks the aldehyde, which can then be converted into a second, different amine functionality through reductive amination. This stepwise approach allows for the synthesis of 1,2-diamine derivatives where the two nitrogen atoms bear different substituents, which are important scaffolds in medicinal chemistry and ligand design.

Nitro-Ester Derivatives: To generate a nitro-ester derivative, the acetal functionality can be hydrolyzed to reveal the aldehyde. This is typically accomplished by treatment with aqueous acid. The resulting 2-nitroacetaldehyde can then be subjected to oxidation to form the corresponding carboxylic acid, 2-nitroacetic acid. Standard esterification procedures, such as the Fischer esterification with an alcohol under acidic catalysis, would then yield the desired nitro-ester. These compounds are useful intermediates, as the nitro group can be further transformed, and the ester can undergo reactions such as transesterification or reduction.

Role in Heterocyclic Compound Synthesis

The unique bifunctional nature of this compound makes it a powerful precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Nitroquinolones: While direct synthesis from this compound is not prominently documented, its derivatives can be employed in the construction of quinolone frameworks. For example, the related building block, ethyl nitroacetate, is used in the condensation with o-formylaniline to construct 3-nitro-2-quinolones nih.gov. By analogy, derivatives of this compound, such as the corresponding nitro-ester, could potentially be used in similar condensation strategies to access substituted quinolone rings.

Imidazolidines: A more direct application is in the synthesis of imidazolidine derivatives. As mentioned previously, reduction of this compound provides 2,2-dimethoxyethan-1-amine. This amino acetal is a key precursor for N-(2,2-dialkoxyethyl) ureas nih.gov. These ureas can undergo acid-catalyzed intramolecular cyclization, followed by reaction with a C-nucleophile (such as an aromatic or heterocyclic compound), to regioselectively form substituted imidazolidin-2-ones nih.gov. This strategy highlights the utility of this compound as a masked aminoacetaldehyde equivalent for building this important heterocyclic core, which is found in numerous FDA-approved drugs nih.gov.

| Precursor from this compound | Reaction Sequence | Heterocyclic Product |

| 2,2-Dimethoxyethan-1-amine | 1. Reaction with an isocyanate to form a urea. 2. Acid-catalyzed cyclization and reaction with a nucleophile. | Substituted Imidazolidin-2-one |

Cycloaddition reactions are powerful tools for the construction of cyclic systems with high stereocontrol libretexts.orgnih.gov. While this compound itself is not a typical substrate for cycloadditions, it serves as an excellent precursor to molecules that are highly reactive in such transformations.

A key derivative accessible from this compound is a nitroalkene. This can be achieved through a Henry reaction with an aldehyde (e.g., formaldehyde), followed by dehydration of the resulting β-nitro alcohol. The resulting 1,1-dimethoxy-2-nitroprop-2-ene (a derivative) or, more simply, 1-nitroethene (from a related precursor), are potent dienophiles and dipolarophiles.

[4+2] Cycloadditions (Diels-Alder Reactions): Nitroalkenes are electron-deficient and readily participate as dienophiles in Diels-Alder reactions with electron-rich dienes to form six-membered rings nih.gov. The nitro group in the resulting cycloadduct can then be further manipulated.

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): Nitroalkenes also react with 1,3-dipoles such as nitrones, azides, or nitrile oxides to form five-membered heterocyclic rings. For example, reaction with a nitrone would yield a nitro-substituted isoxazolidine.

The table below illustrates the potential of derivatives of this compound in cycloaddition reactions.

| Derivative | Cycloaddition Type | Reaction Partner (Example) | Resulting Ring System |

| Nitroalkene | [4+2] | Butadiene (Diene) | Nitro-substituted Cyclohexene |

| Nitroalkene | [3+2] | Nitrone (1,3-Dipole) | Nitro-substituted Isoxazolidine |

Generation of Reactive Intermediates for Downstream Synthesis

A reactive intermediate is a short-lived, high-energy, and highly reactive molecule that is generated during a chemical reaction and quickly converts to a more stable species wikipedia.org. The chemical structure of this compound allows for the generation of several key reactive intermediates.

The most important reactive intermediate is the nitronate anion . As discussed, deprotonation of the α-carbon with a base generates this nucleophilic species. This intermediate is central to the carbon-carbon bond-forming reactions of nitroalkanes, including the Henry and Michael reactions. The stability of the nitronate anion, due to resonance delocalization of the negative charge onto the oxygen atoms of the nitro group, makes it readily accessible under mild basic conditions.

Another potential reactive species is the iminium cation . Following the synthetic route towards imidazolidines, acid-catalyzed cyclization of the corresponding N-(2,2-dimethoxyethyl) urea derivative leads to the elimination of methanol (B129727) and the formation of a cyclic iminium cation intermediate nih.gov. This electrophilic species is then trapped by a nucleophile to form the final product.

While not directly formed from the parent compound, derivatives can lead to other intermediates. For example, if the nitro group is reduced to an amine and then diazotized, a diazonium salt could be formed, which could then decompose to a highly reactive carbocation. These examples underscore the role of this compound as a stable precursor from which transient, reactive species can be generated on demand for further synthetic elaboration.

Precursor Applications in Non-Biological Materials Development

Content on the derivatization and synthetic utility of this compound as a versatile building block for non-biological materials is not available in the searched scientific literature.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 1,1-Dimethoxy-2-nitroethane, both one-dimensional and two-dimensional NMR methods are employed to assign the proton (¹H) and carbon (¹³C) signals unequivocally.

High-Resolution ¹H NMR and ¹³C NMR

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the different proton environments in the molecule.

A singlet for the six protons of the two equivalent methoxy (B1213986) (-OCH₃) groups.

A triplet for the methine proton (-CH).

A doublet for the two protons of the methylene (B1212753) group (-CH₂).

The chemical shifts are influenced by the electronic environment of the protons. The methoxy protons are shielded and appear at a lower chemical shift, while the methylene protons, being adjacent to the electron-withdrawing nitro group, are deshielded and resonate at a higher chemical shift. The methine proton is coupled to the methylene protons, resulting in a triplet, and the methylene protons are coupled to the methine proton, leading to a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, three signals are anticipated:

One signal for the two equivalent carbons of the methoxy groups.

One signal for the methine carbon.

One signal for the methylene carbon.

The chemical shift of the methylene carbon is significantly influenced by the attached nitro group, causing it to appear further downfield compared to the other carbons.

Predicted NMR Data:

In the absence of readily available experimental spectra in the public domain, predicted spectroscopic data from computational models serve as a valuable tool for structural analysis.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | 3.41 | s | 6H |

| -CH | 4.95 | t | 1H |

| -CH₂ | 4.53 | d | 2H |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -OCH₃ | 55.0 |

| -CH | 101.0 |

| -CH₂ | 78.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the methine proton and the methylene protons, confirming their scalar coupling and thus their adjacent positions in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, the HSQC spectrum would display cross-peaks connecting:

The methoxy proton signal to the methoxy carbon signal.

The methine proton signal to the methine carbon signal.

The methylene proton signals to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

Correlations from the methoxy protons to the methine carbon.

Correlations from the methine proton to the methoxy carbons and the methylene carbon.

Correlations from the methylene protons to the methine carbon.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the nitro and acetal (B89532) functionalities.

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are characteristic of the nitro group. These typically appear in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

C-O Stretching: The C-O bonds of the acetal group will exhibit strong stretching vibrations, typically in the range of 1200-1000 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups are expected in the 3000-2800 cm⁻¹ region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| NO₂ Asymmetric Stretch | ~1550 | Strong |

| NO₂ Symmetric Stretch | ~1350 | Strong |

| C-O Stretch (Acetal) | ~1100 | Strong |

| C-H Stretch | 2950-2850 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. While strong infrared absorptions are observed for polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro group would be expected to give a strong signal in the Raman spectrum. The C-C backbone and C-H vibrations would also be observable.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

For this compound (molar mass: 135.12 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 135. The fragmentation pattern would likely involve the loss of various functional groups. Common fragmentation pathways for acetals include the cleavage of a C-O bond to form a stable oxonium ion. The loss of the nitro group (NO₂) or a methoxy group (OCH₃) would also be expected fragmentation pathways.

Predicted Fragmentation Pattern:

[M - OCH₃]⁺: A significant peak at m/z = 104, corresponding to the loss of a methoxy radical.

[M - NO₂]⁺: A peak at m/z = 89, resulting from the loss of a nitro group.

[CH(OCH₃)₂]⁺: A prominent peak at m/z = 75, which is a characteristic fragment for dimethyl acetals.

| Fragment Ion | Predicted m/z |

|---|---|

| [C₄H₉NO₄]⁺ (Molecular Ion) | 135 |

| [C₃H₆NO₃]⁺ | 104 |

| [C₄H₉O₂]⁺ | 89 |

| [C₃H₇O₂]⁺ | 75 |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV). nih.govresearchgate.net This process imparts significant internal energy to the molecule, leading to the formation of a molecular ion (M+) and extensive, reproducible fragmentation. nih.govarxiv.org The resulting mass spectrum serves as a molecular fingerprint, characterized by a pattern of fragment ions that is unique to the compound's structure.

For this compound (molar mass: 135.12 g/mol ), the molecular ion peak at m/z 135 would be expected, though it may be weak or absent due to the high energy of the ionization process. nih.gov The fragmentation pattern is predicted to be dominated by cleavages characteristic of acetals and nitroalkanes. Key fragmentation pathways would include:

Alpha-cleavage: Loss of a methoxy radical (•OCH₃) from the molecular ion to form a stable oxonium ion at m/z 104.

Loss of the nitro group: Cleavage of the C-N bond can lead to the loss of a nitro group (•NO₂) to yield a fragment at m/z 89.

Formation of the methoxymethyl cation: A significant peak is expected at m/z 75, corresponding to the [CH(OCH₃)₂]⁺ ion, resulting from the cleavage of the bond between the two carbon atoms. This is a very common and stable fragment for dimethoxy acetals.

Loss of formaldehyde (B43269): Neutral loss of formaldehyde (CH₂O) from the m/z 75 fragment could occur.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 135 | [C₄H₉NO₄]⁺• | Molecular Ion |

| 104 | [C₃H₆NO₂]⁺ | [M - •OCH₃]⁺ |

| 89 | [C₄H₉O₂]⁺ | [M - •NO₂]⁺ |

| 75 | [C₃H₇O₂]⁺ | [CH(OCH₃)₂]⁺ |

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization Mass Spectrometry (CI-MS) is a soft ionization technique that utilizes ion-molecule reactions to ionize the analyte. dtic.milbohrium.com A reagent gas, such as methane or ammonia, is introduced into the ion source at a much higher pressure than the analyte. The reagent gas is ionized by electrons, and these primary ions then react with the analyte molecules, typically through proton transfer, to form protonated molecules, [M+H]⁺. miamioh.edums-textbook.com

This method imparts significantly less energy to the analyte molecule compared to EI-MS, resulting in minimal fragmentation. miamioh.edu The primary benefit of CI-MS is that it usually produces an abundant quasimolecular ion, making it an excellent tool for determining the molecular weight of a compound. ms-textbook.com For this compound, CI-MS would be expected to produce a prominent protonated molecular ion at m/z 136 ([C₄H₉NO₄ + H]⁺). Depending on the reagent gas used, adduct ions may also be observed.

Table 2: Expected Quasimolecular Ions in CI-MS of this compound

| Reagent Gas | Adduct Ion | Expected m/z |

|---|---|---|

| Methane (CH₄) | [M+H]⁺ | 136 |

| Methane (CH₄) | [M+C₂H₅]⁺ | 164 |

Chromatographic-Spectroscopic Coupling Techniques

Hyphenated techniques that couple the separation power of gas chromatography with the identification capabilities of spectroscopic detectors are essential for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines gas chromatography for the separation of volatile and thermally stable compounds with mass spectrometry for their detection and identification. thermofisher.comshimadzu.com As this compound is a volatile compound, GC is an ideal method for its separation from a sample matrix. nih.gov

Following separation on the GC column, the eluted compound enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. The resulting mass spectrum provides detailed structural information based on the fragmentation pattern, as described in the EI-MS section (5.3.1). The retention time from the gas chromatograph provides an additional parameter for identification. This combination allows for the confident identification and quantification of this compound in complex mixtures. nih.gov

Gas Chromatography-Infrared Detection (GC-IRD)

Gas Chromatography-Infrared Detection (GC-IRD) is a hyphenated technique that provides a vapor-phase infrared spectrum for each compound as it elutes from the GC column. nih.gov IR spectroscopy measures the absorption of infrared radiation, which corresponds to the vibrational frequencies of the bonds within a molecule. This provides a unique "fingerprint" that is highly specific to the compound's molecular structure and functional groups. nih.gov

GC-IRD is particularly valuable for differentiating between structural isomers, which may produce very similar or identical mass spectra. nih.govresearchgate.netresearchgate.net The vapor-phase IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Characteristic Vapor-Phase IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro | N-O Asymmetric Stretch | 1550 - 1570 |

| Nitro | N-O Symmetric Stretch | 1365 - 1385 |

| Ether | C-O Stretch | 1070 - 1150 |

X-ray Diffraction Studies for Solid-State Structure

This technique is only applicable to substances that can be obtained in a solid, crystalline form. As this compound is a low molecular weight compound, it is expected to be a liquid under standard conditions. Therefore, X-ray diffraction studies would require either crystallizing the compound at low temperatures or preparing a solid derivative. To date, no crystal structure for this compound has been reported in the scientific literature.

Thermal Analysis for Decomposition Pathway Elucidation (e.g., Thermogravimetric Analysis - TGA)

Investigating Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This allows for the determination of decomposition temperatures, the number of decomposition steps, and the residual mass. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, providing information on exothermic or endothermic transitions such as melting, crystallization, and decomposition.

For nitroalkanes, thermal decomposition is a critical area of study due to their energetic nature. The decomposition process for these compounds can be complex, often involving multiple steps and the formation of various gaseous products.

Decomposition Pathway of Nitroethane as a Model

Research into the thermal decomposition of nitroethane reveals a multi-step process that is influenced by temperature. acs.orgresearchgate.net At lower temperatures, the predominant initial step is the concerted molecular elimination of nitrous acid (HONO). acs.orgresearchgate.net As the temperature increases, the homolytic cleavage of the C-NO2 bond becomes a more significant pathway, leading to the formation of ethyl and nitrogen dioxide radicals. acs.orgresearchgate.net

The major products observed from the decomposition of nitroethane include ethene (C2H4) and nitric oxide (NO), with their relative concentrations being temperature-dependent. acs.orgresearchgate.net Other minor products can also be formed through various secondary reactions.

Anticipated Thermal Behavior of this compound

The following interactive data table summarizes key thermal decomposition parameters for nitroethane, which can serve as a reference for understanding the potential thermal behavior of this compound.

| Parameter | Value | Reference Compound |

| Decomposition Temperature Range | 335 - 382 °C | Nitroethane |

| Predominant Low-Temp Pathway | HONO Elimination | Nitroethane |

| Predominant High-Temp Pathway | C-NO2 Bond Cleavage | Nitroethane |

| Activation Energy (Ea) | ~46.2 kcal/mol | Nitroethane |

| Major Gaseous Products | C2H4, NO | Nitroethane |

Detailed Research Findings from a Representative Study on a Related Compound

A study on the thermal stability of a series of aliphatic nitroalkanes using DSC revealed that these compounds exhibit a significant exothermic decomposition. acs.orgresearchgate.netunicam.it Although specific data for this compound was not included, the general findings for primary and secondary nitroalkanes indicated high decomposition energies, highlighting their potential thermal hazards. acs.orgresearchgate.netunicam.it The onset temperature of decomposition for many nitro compounds is typically observed around 300 °C. acs.org

The following table presents a summary of the types of information that can be obtained from TGA and DSC analysis, which would be applicable to a future study of this compound.

| Analysis Technique | Information Gained | Relevance to this compound |

| Thermogravimetric Analysis (TGA) | Onset of decomposition, temperature of maximum weight loss, number of decomposition steps, residual mass. | Determines the thermal stability and provides a profile of the decomposition process. |

| Differential Scanning Calorimetry (DSC) | Enthalpy of decomposition (exothermic/endothermic), melting point, glass transition temperature. | Quantifies the energy released during decomposition and identifies other phase transitions. |

Theoretical and Computational Chemistry Studies

Prediction and Interpretation of Spectroscopic Properties

There are no theoretical studies available that predict and interpret the NMR, IR, or other spectroscopic properties of 1,1-dimethoxy-2-nitroethane.

Further research in the field of computational chemistry is required to generate the necessary data to populate these areas of study for this compound.

Analysis of Electronic Structure and Bonding

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wavefunction into localized Lewis-like structures (bonds and lone pairs). uni-muenchen.dewisc.edu For this compound, NBO analysis can quantify the polarity and hybrid composition of key bonds, such as the C-O, C-C, and C-N bonds. researchgate.net

Table 4: Representative NBO Donor-Acceptor Interactions in this compound Note: E(2) is the stabilization energy; a higher value indicates a stronger interaction.

| Donor NBO | Acceptor NBO | Interaction Type | Hypothetical E(2) (kcal/mol) |

|---|---|---|---|

| LP(O) of -OCH₃ | σ(C-C) | Hyperconjugation | 2.5 - 5.0 |

| LP(O) of -NO₂ | σ(C-N) | Hyperconjugation | 1.0 - 3.0 |

| σ(C-H) | σ*(C-O) | Hyperconjugation | 0.5 - 2.0 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wuxibiology.com The HOMO is the site of nucleophilicity (electron donation), while the LUMO is the site of electrophilicity (electron acceptance).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. koreascience.kr A large gap implies high kinetic stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. wuxibiology.com For this compound, the LUMO is expected to be localized primarily on the electron-withdrawing nitro group, making the adjacent carbon susceptible to nucleophilic attack. The HOMO would likely have significant contributions from the lone pairs of the methoxy (B1213986) oxygen atoms.

Table 5: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Hypothetical Energy (eV) |

|---|---|

| HOMO | -10.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 9.3 |

Molecular Modeling for Conformational Analysis and Reactivity

Molecular modeling techniques are essential for exploring the conformational landscape of flexible molecules like this compound. A conformational analysis involves systematically rotating the single bonds (e.g., the C-C and C-O bonds) to map the potential energy surface and identify all stable conformers (local minima) and the global minimum energy structure. chemrxiv.org This is crucial because the geometry of the lowest-energy conformer is the most representative and is used as the input for more accurate single-point calculations of properties like vibrational spectra and electronic structure. sapub.org

The stability of different conformers is influenced by steric hindrance (e.g., 1,3-diaxial interactions in cyclic systems) and electronic effects like hyperconjugation. sapub.org Furthermore, the three-dimensional shapes of the frontier orbitals (HOMO and LUMO) obtained from these models can predict reactivity and regioselectivity. For instance, the location of the largest lobe of the LUMO on the nitro-adjacent carbon atom in this compound would strongly suggest that this is the primary site for a reaction with a nucleophile. mdpi.com

Future Research Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. Future research in the synthesis of 1,1-dimethoxy-2-nitroethane will likely focus on developing routes that minimize environmental impact and utilize renewable resources.

Key Research Thrusts:

Biocatalysis: The use of enzymes to catalyze the synthesis of this compound offers a highly selective and environmentally benign alternative to traditional chemical methods. Research in this area will focus on identifying and engineering enzymes capable of efficiently forming the carbon-carbon bond between a nitromethane (B149229) equivalent and a dimethoxymethyl precursor.

Photocatalysis and Electrocatalysis: Harnessing light or electrical energy to drive the synthesis represents a promising avenue for sustainable production. nih.govnih.gov These methods can often be conducted under mild conditions, reducing energy consumption and waste generation. nih.govnih.gov Future work will involve the design of efficient photocatalysts and electrochemical cells tailored for this specific transformation.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including improved safety, scalability, and process control. europa.euflinders.edu.au The development of a continuous flow process for this compound would enable its on-demand and efficient production. europa.euflinders.edu.au

Renewable Feedstocks: A significant long-term goal is the synthesis of this compound from renewable feedstocks. nih.govresearchgate.netacs.orggreenchemistry-toolkit.org This could involve the conversion of biomass-derived platform molecules into the necessary precursors, thereby reducing the reliance on petrochemical sources. nih.govresearchgate.netacs.orggreenchemistry-toolkit.org

Potential Sustainable Synthetic Strategies

| Strategy | Advantages | Research Focus |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, optimization of reaction conditions. |

| Photocatalysis | Use of light as a clean energy source, potential for novel reactivity. sigmaaldrich.combris.ac.uk | Development of efficient and stable photocatalysts, understanding reaction mechanisms. sigmaaldrich.combris.ac.uk |

| Electrocatalysis | Direct use of electricity, high atom economy, precise control over reaction parameters. | Design of selective electrode materials, optimization of electrolyte and cell design. |

| Flow Chemistry | Enhanced safety, scalability, and process control; potential for automation. researchgate.net | Reactor design, optimization of flow parameters, integration of in-line purification. researchgate.net |

Exploration of Unprecedented Chemical Transformations

The unique combination of a nitro group and an acetal (B89532) functionality in this compound opens the door to discovering novel chemical reactions. Future research will aim to move beyond its traditional role as a Michael donor and explore unprecedented transformations.

Areas for Exploration:

Novel Cycloaddition Reactions: Investigating the participation of the nitroalkene moiety, generated in situ from this compound, in various cycloaddition reactions could lead to the synthesis of complex heterocyclic structures. researchgate.net This includes exploring its reactivity in [3+2] and [4+2] cycloadditions with novel reaction partners. researchgate.net

C-H Activation: The direct functionalization of the C-H bonds within the this compound molecule presents a powerful strategy for rapid diversification. dmaiti.comyoutube.comyoutube.comresearchgate.net Research will focus on developing transition-metal catalysts capable of selectively activating specific C-H bonds, allowing for the introduction of new functional groups. dmaiti.comyoutube.comyoutube.comresearchgate.net

Asymmetric Transformations: The development of new asymmetric reactions using this compound as a prochiral substrate is a key area of interest. This will involve the design of chiral catalysts that can control the stereochemical outcome of additions, cyclizations, and other transformations.

Potential Novel Transformations

| Reaction Type | Description | Potential Products |

|---|---|---|

| Asymmetric Cycloadditions | Enantioselective formation of cyclic compounds through reactions like [3+2] or [4+2] cycloadditions. | Chiral isoxazolidines, pyrrolidines, and other heterocycles. |

| Catalytic C-H Functionalization | Direct introduction of functional groups at previously unreactive C-H positions. mdpi.com | Derivatized nitroacetals with enhanced functionality for further synthesis. mdpi.com |

Advanced Catalysis for Selective Derivatization

The development of highly selective and efficient catalysts is crucial for unlocking the full synthetic potential of this compound. Future research in this area will focus on the design and application of novel catalytic systems.

Catalytic Strategies to be Explored:

Bifunctional Organocatalysis: The design of organocatalysts containing multiple functional groups that can simultaneously activate both this compound and its reaction partner is a promising approach for achieving high levels of stereocontrol in asymmetric reactions. doaj.orgbeilstein-journals.orgscispace.comnih.govrsc.org

Nanocatalysis: The use of supported nanocatalysts can offer advantages in terms of activity, selectivity, and recyclability. Research will focus on the synthesis of well-defined nanoparticles and their immobilization on various supports for use in the derivatization of this compound.

Metal-Organic Frameworks (MOFs): The porous and tunable nature of MOFs makes them attractive platforms for catalysis. mdpi.comresearchgate.netrsc.orgrsc.orgmdpi.com Future work will explore the incorporation of catalytically active sites into MOFs for the selective transformation of this compound. mdpi.comresearchgate.netrsc.orgrsc.orgmdpi.com

Advanced Catalytic Systems

| Catalyst Type | Key Features | Potential Applications |

|---|---|---|

| Bifunctional Organocatalysts | Cooperative activation of substrates, enabling high enantioselectivity. | Asymmetric Michael additions, Mannich reactions, and aldol (B89426) reactions. |

| Supported Nanocatalysts | High surface area, enhanced reactivity, and ease of separation and reuse. | Selective hydrogenations, oxidations, and C-C coupling reactions. |

Computational Design and Prediction of Novel Derivatives with Enhanced Reactivity

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. Their application to the study of this compound and its derivatives will accelerate the discovery of new reactions and molecules with desired properties.

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their reactivity, allowing for the in silico screening of virtual libraries.

Density Functional Theory (DFT): DFT calculations can provide detailed insights into reaction mechanisms, transition state geometries, and activation energies, guiding the rational design of experiments and catalysts.

Machine Learning (ML): ML algorithms can be trained on existing reaction data to predict the outcomes of new reactions, identify optimal reaction conditions, and even propose novel synthetic routes. semanticscholar.org

Impact of Computational Tools

| Computational Method | Application | Expected Outcome |

|---|---|---|

| QSAR | Predicting the reactivity of virtual libraries of derivatives. | Rapid identification of promising candidates for synthesis and testing. |

| DFT | Elucidating reaction mechanisms and transition state structures. | Rational design of catalysts and reaction conditions for improved selectivity. |

Integration of this compound into Complex Synthesis Cascades

Cascade reactions, also known as domino or tandem reactions, allow for the construction of complex molecular architectures in a single synthetic operation, minimizing waste and improving efficiency. beilstein-journals.org The integration of this compound into such cascades is a key area for future research.

Strategies for Cascade Reactions:

Domino Reactions for Heterocyclic Synthesis: Designing domino reaction sequences that utilize the dual functionality of this compound to construct diverse heterocyclic scaffolds is a major goal. researchgate.netnih.gov This could involve a sequence of reactions such as a Michael addition followed by an intramolecular cyclization. semanticscholar.orgnih.govresearchgate.net

One-Pot Multicomponent Reactions: The development of one-pot multicomponent reactions involving this compound and several other reactants would provide rapid access to complex molecules with high atom economy. nih.govmdpi.comresearchgate.netmdpi.com

Tandem Catalysis: The use of multiple catalysts in a single pot that operate sequentially or concurrently can enable complex transformations that are not possible with a single catalyst. Future research will explore the use of tandem catalytic systems to orchestrate intricate reaction cascades involving this compound.

Examples of Potential Cascade Reactions

| Cascade Type | Reaction Sequence | Target Molecules |

|---|---|---|

| Domino Michael-Aldol | Michael addition of this compound followed by an intramolecular aldol condensation. | Highly functionalized cyclic nitro compounds. |

| Multicomponent Ugi-type Reaction | A one-pot reaction involving this compound, an aldehyde, an amine, and an isocyanide. | Complex acyclic and heterocyclic structures. |

Q & A

Q. What are the validated synthetic routes for 1,1-dimethoxy-2-nitroethane in laboratory settings, and how can side reactions be minimized?

A common method involves the condensation of nitroethane with aldehydes under acid catalysis. For example, ammonium acetate can act as a catalyst in refluxing nitroethane with substituted aldehydes (e.g., 3,5-dimethoxybenzaldehyde) to form nitroalkene intermediates . To minimize side reactions (e.g., over-nitration or polymerization), strict temperature control (reflux at 80–100°C) and stoichiometric monitoring are critical. Purification via liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography using silica gel and a hexane/ethyl acetate gradient is recommended.

Q. What thermodynamic properties of this compound are critical for reaction optimization, and how are they measured?

Key properties include boiling point (), enthalpy of vaporization (), and critical temperature (). These are typically determined using differential scanning calorimetry (DSC) or gas-phase spectroscopy. For example, NIST reports analogous compounds like 1,2-dimethoxyethane with C and under standard conditions, which can guide extrapolation for related nitro compounds .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structural isomers?

- NMR : The methoxy groups () appear as singlets near , while the nitro group () deshields adjacent protons, causing splitting patterns in the range.

- IR : Strong absorption bands at (asymmetric stretch) and (symmetric stretch) confirm the nitro group.

Cross-validation with high-resolution mass spectrometry (HRMS) is advised to resolve ambiguities .

Advanced Research Questions

Q. How can contradictions in reported crystallographic data for nitroethane derivatives be resolved?

Discrepancies in bond angles or lengths (e.g., C–N–O angles in nitro groups) may arise from experimental conditions (e.g., temperature, crystal packing). For example, single-crystal X-ray studies of related compounds like copper(II) complexes show bond angles deviating by ±2° due to ligand strain or solvent interactions . To resolve contradictions:

- Compare data across multiple diffraction experiments (e.g., synchrotron vs. lab-source X-ray).

- Use computational chemistry (DFT) to model ideal geometries and identify experimental outliers.

Q. What methodological challenges arise in studying the thermal decomposition of this compound?

Thermogravimetric analysis (TGA) reveals decomposition onset temperatures, but competing pathways (e.g., nitro group reduction vs. methoxy cleavage) complicate interpretation. To address this:

Q. How can solvent effects influence the reactivity of this compound in nucleophilic substitution reactions?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states via dipole interactions, accelerating substitution at the nitro-bearing carbon. In contrast, protic solvents (e.g., methanol) may hydrogen-bond to the nitro group, reducing electrophilicity. Experimental design should include solvent polarity scans and Kamlet-Taft parameterization to quantify solvent effects .

Q. What strategies are effective in analyzing conflicting thermodynamic data (e.g., ΔvapH\Delta_{\text{vap}}HΔvapH) from different sources?

- Cross-reference with high-purity standards (e.g., NIST-certified reference materials).

- Replicate measurements using alternative techniques (e.g., static vs. dynamic vapor pressure methods).

- Apply error-propagation models to assess uncertainty margins in literature values .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.